2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Chemical Probe Fragment-Based Drug Discovery Uncharacterized Scaffold

2-(1H-Pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone (CAS 2034576-15-1) is a synthetic heterocyclic small molecule composed of a pyrazole ring connected via an ethanone spacer to a piperidine ring bearing a pyridazin-3-yloxy substituent. At the time of this analysis, the compound's presence in the public domain is limited exclusively to chemical vendor catalogs; it has not been reported in peer-reviewed primary research articles, patents, or authoritative public bioactivity databases such as ChEMBL or PubChem.

Molecular Formula C14H17N5O2
Molecular Weight 287.323
CAS No. 2034576-15-1
Cat. No. B2785363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
CAS2034576-15-1
Molecular FormulaC14H17N5O2
Molecular Weight287.323
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=NN=CC=C3
InChIInChI=1S/C14H17N5O2/c20-14(11-19-9-3-7-16-19)18-8-2-4-12(10-18)21-13-5-1-6-15-17-13/h1,3,5-7,9,12H,2,4,8,10-11H2
InChIKeyMMCCAAQKSCFENR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone: Sourcing & Baseline Intelligence for Researchers and Buyers


2-(1H-Pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone (CAS 2034576-15-1) is a synthetic heterocyclic small molecule composed of a pyrazole ring connected via an ethanone spacer to a piperidine ring bearing a pyridazin-3-yloxy substituent . At the time of this analysis, the compound's presence in the public domain is limited exclusively to chemical vendor catalogs; it has not been reported in peer-reviewed primary research articles, patents, or authoritative public bioactivity databases such as ChEMBL or PubChem . As a result, its biological activity profile, potency, selectivity, and other pharmacologically relevant parameters remain uncharacterized. This guide therefore serves as a sourcing-focused reference that highlights the current evidence gap for procurement decision-making.

Why Generic Substitution of 2-(1H-Pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone Fails: The Missing Comparator Data


At present, no publicly available quantitative comparative data exist for this compound against any defined analog, alternative, or in-class candidate. The structural features—a pyrazole-ethanone-piperidine-pyridazine architecture—suggest potential interactions with biological targets commonly engaged by heterocyclic fragments (e.g., kinases, phosphodiesterases, or proteases) . However, without empirically determined IC50, Ki, or other potency metrics benchmarked against a specific comparator, any claim of superiority or even equivalence is unsupported. Consequently, generic substitution cannot be justified on scientific grounds, and procurement must be guided by synthetic utility, purity specifications, and availability rather than by differential pharmacological performance.

2-(1H-Pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone: Quantitative Evidence Status & Comparator Gap Analysis


Absence of Quantified Target Engagement or Functional Activity Data

No inhibition constant, binding affinity, or functional assay result has been disclosed for this compound in any peer-reviewed journal, patent, or public database searchable via PubMed, ChEMBL, BindingDB, or PubChem . Consequently, no direct head-to-head comparison with a structurally related analog (e.g., 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one, CAS 2034437-64-2) is feasible [1]. The lack of quantitative data precludes any differentiation claim based on biochemical or cellular activity.

Chemical Probe Fragment-Based Drug Discovery Uncharacterized Scaffold

Lack of Pharmacokinetic, Metabolic Stability, or Selectivity Profiling

No data on aqueous solubility, logD, microsomal stability, CYP450 inhibition, plasma protein binding, or broad-panel selectivity have been reported for this compound . Comparisons to compounds such as the pyridazin-3-yloxy benzoxazole analog (CAS 2034437-64-2) are therefore impossible on these parameters [1]. The absence of ADME/PK characterization means that any inference about oral bioavailability, brain penetration, or metabolic liability is purely speculative.

ADME Drug-Likeness Off-Target Panel

Unverified Purity and Identity: Solely Vendor-Supplied Characterization

The only available characterization data are those provided by commercial vendors, typically including NMR, HPLC purity (commonly ≥95%), and mass spectrometry . These data are sufficient for chemical procurement but do not constitute a scientific differentiation from in-class compounds sold by different suppliers. Without independent verification or batch-to-batch consistency studies, buyers must treat all vendors of this compound as providing largely equivalent material quality.

Quality Control Analytical Chemistry Batch Consistency

Where 2-(1H-Pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone Fits: Current Application Scenarios Based on Available Evidence


Chemical Library Enumeration and Fragment-Based Screening

Given its structural novelty and complete lack of biological annotation, the primary utility of this compound lies in inclusion within diverse screening libraries for fragment-based or high-throughput phenotypic assays. Its three distinct heterocyclic motifs (pyrazole, piperidine, pyridazine) offer multiple vectors for target engagement that are currently unexplored . Procurement for library enrichment is justified on chemical diversity grounds rather than on a predetermined target hypothesis.

Synthetic Intermediate for Lead Optimization Programs

The compound's piperidine nitrogen and pyridazine oxygen provide readily derivatizable handles for further functionalization. Medicinal chemistry teams may procure this scaffold as a starting point for the synthesis of focused compound libraries targeting kinases, GPCRs, or epigenetic readers, where pyridazine-containing inhibitors have shown promise . Its value in this scenario depends entirely on synthetic tractability and the availability of reliable supply.

Negative Control or Chemical Probe Tool Where Data Becomes Available

Should future studies reveal that this compound is inactive against a panel of common targets (e.g., a kinase selectivity panel), it could serve as a negative control in assay development or as an inactive matched-pair for SAR studies involving more potent pyridazine-based analogs . Currently, this application is prospective and contingent upon the generation of empirical selectivity data.

Quote Request

Request a Quote for 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.